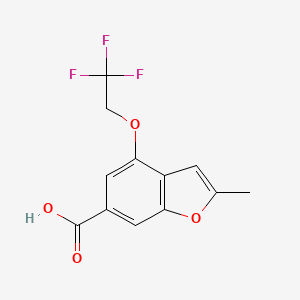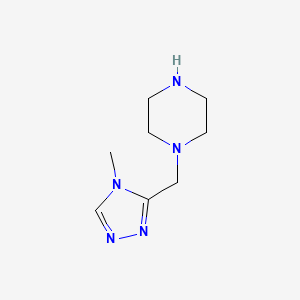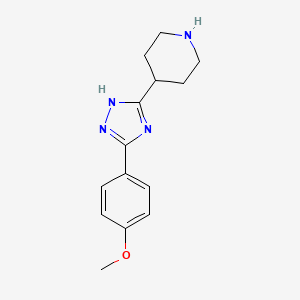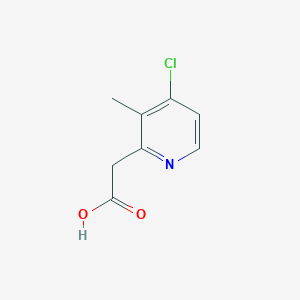
2-(4-Chloro-3-methylpyridin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-methylpyridin-2-yl)acetic acid is an organic compound belonging to the class of pyridine derivatives This compound is characterized by the presence of a chloro and a methyl group attached to the pyridine ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methylpyridin-2-yl)acetic acid typically involves the chlorination of 3-methylpyridine followed by carboxylation. One common method includes the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst to yield 4-chloro-3-methylpyridine. This intermediate is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature to form the desired acetic acid derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining product purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloro-3-methylpyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Hydroxy or amino-substituted pyridine derivatives.
Scientific Research Applications
2-(4-Chloro-3-methylpyridin-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring influence its binding affinity to enzymes and receptors. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, enhancing its biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparison with Similar Compounds
- 2-(4-Chloro-3-methylpyridin-2-yl)boronic acid
- 2-(4-Chloro-3-methylpyridin-2-yl)ethanol
- 2-(4-Chloro-3-methylpyridin-2-yl)amine
Comparison: Compared to its analogs, 2-(4-Chloro-3-methylpyridin-2-yl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it more versatile in synthetic and biological applications .
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-(4-chloro-3-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-5-6(9)2-3-10-7(5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
JPXASAAJHUGAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


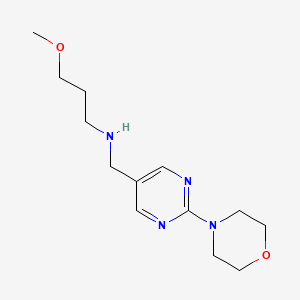
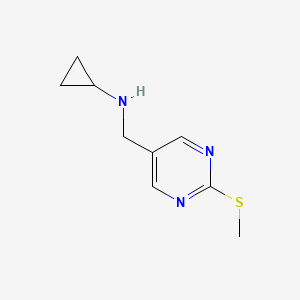
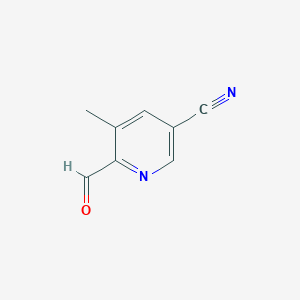
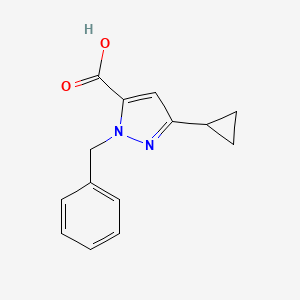

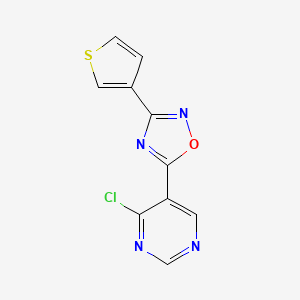
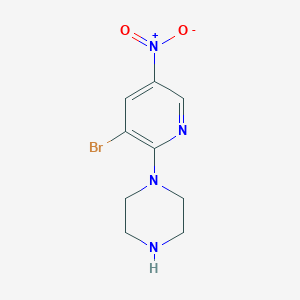
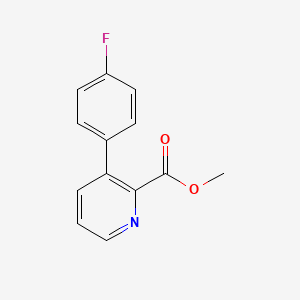
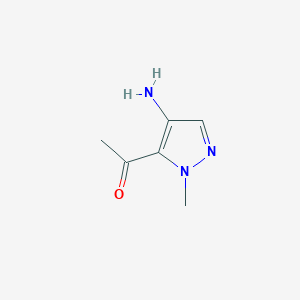
![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11806837.png)
